molecular formula C7H4FN3O2 B11761354 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11761354
M. Wt: 181.12 g/mol
InChI Key: AKMXQJXZLRNSJA-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry, forming the structural core of a multitude of pharmaceuticals. msesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govrsc.org Their prevalence is attributed to their ability to engage in various biological interactions, most notably hydrogen bonding, which plays a crucial role in the binding of drugs to their target proteins and nucleic acids. nih.govrsc.orgmdpi.com

These compounds are integral to a wide array of natural products, including alkaloids, vitamins, and antibiotics, which have a long history of use in medicine. nih.govrsc.orgmdpi.com The structural diversity and stability of nitrogen heterocycles allow for the fine-tuning of a molecule's pharmacological properties, making them a versatile tool in drug design. msesupplies.com Consequently, the synthesis and biological evaluation of novel nitrogen-containing heterocyclic compounds remain a vibrant and critical area of research in the ongoing effort to combat diseases and address challenges such as antibiotic resistance.

Overview of Pyrrolopyridine Isomers and their Pharmacological Relevance

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocycles composed of a fused pyrrole (B145914) and pyridine (B92270) ring. The arrangement of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring give rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape. mdpi.comnih.gov This structural diversity translates into a broad range of pharmacological activities, as different isomers can interact with distinct biological targets.

The pyrrolopyridine scaffold is found in several natural products with significant biological activity, such as the anticancer agent camptothecin (B557342) and the antiviral alkaloid mappicine. nih.gov Synthetic derivatives of various pyrrolopyridine isomers have been investigated for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov For instance, derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli, while certain pyrrolo[3,4-c]pyridine derivatives have been explored for their analgesic and antidiabetic properties. mdpi.com The development of drugs like Vemurafenib and Pexidartinib, which contain a pyrrolopyridine core, for anticancer therapy further underscores the therapeutic potential of this class of compounds. nih.gov

Pyrrolopyridine IsomerSystematic NameAlternative Name
1H-Pyrrolo[2,3-b]pyridine structure1H-Pyrrolo[2,3-b]pyridine7-Azaindole
1H-Pyrrolo[3,2-b]pyridine structure1H-Pyrrolo[3,2-b]pyridine4-Azaindole
1H-Pyrrolo[2,3-c]pyridine structure1H-Pyrrolo[2,3-c]pyridine6-Azaindole
1H-Pyrrolo[3,2-c]pyridine structure1H-Pyrrolo[3,2-c]pyridine5-Azaindole (B1197152)
5H-Pyrrolo[3,4-b]pyridine structure5H-Pyrrolo[3,4-b]pyridine2-Azaizoindole
2H-Pyrrolo[3,4-c]pyridine structure2H-Pyrrolo[3,4-c]pyridine5-Azaizoindole

Focus on the 1H-Pyrrolo[3,2-c]pyridine Core Structure as a Privileged Scaffold

The utility of the 1H-pyrrolo[3,2-c]pyridine scaffold is exemplified by its use in the development of potent kinase inhibitors. nih.gov For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and shown to be effective inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases. nih.gov In one study, a derivative from this class was found to be a promising candidate for the development of anticancer and anti-arthritic drugs. nih.gov Furthermore, new derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, demonstrating potent anticancer activities against various cancer cell lines. nih.govtandfonline.com These findings highlight the significant potential of the 1H-pyrrolo[3,2-c]pyridine core in generating novel drug candidates with diverse therapeutic applications. nih.govtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-1-5-4(2-10-7)6(3-9-5)11(12)13/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMXQJXZLRNSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Strategies for 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 C Pyridine and Its Analogues**

General Methodologies for Pyrrolo[3,2-c]pyridine Core Construction

The assembly of the 1H-pyrrolo[3,2-c]pyridine core can be accomplished through various synthetic routes, primarily involving the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) framework.

Cyclization reactions are a fundamental strategy for building the bicyclic pyrrolo[3,2-c]pyridine system. These methods often start with appropriately substituted pyridine derivatives that undergo intramolecular reactions to form the fused pyrrole ring.

A notable method begins with a substituted pyridine, such as 2-bromo-5-methylpyridine (B20793). nih.govsemanticscholar.org This starting material is first oxidized to the corresponding N-oxide, which then undergoes nitration at the 4-position of the pyridine ring. nih.govsemanticscholar.org The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is subsequently reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate. nih.govsemanticscholar.org Reductive cyclization of this intermediate, typically facilitated by iron powder in acetic acid, leads to the formation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org This bromo-substituted scaffold serves as a versatile precursor for further functionalization. nih.gov

Alternative cyclization strategies include:

The Bartoli Reaction : This method is widely used for forming indole (B1671886) and azaindole rings and involves the reaction of nitroarenes (like 3-nitropyridines) with vinyl Grignard reagents. nbuv.gov.ua

Fischer Indole Synthesis : The Fischer cyclization of appropriate pyridine-derived hydrazones can also be employed to construct the pyrrolo[3,2-c]pyridine skeleton. nbuv.gov.ua

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, and has been adapted for the synthesis of related tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Domino and Cascade Reactions : Multi-component or cascade reactions that form multiple bonds in a single operation provide efficient pathways to complex heterocyclic systems, including pyrrolo[3,4-c]pyridines. thieme-connect.com For instance, a synergetic copper/zinc-catalyzed one-step annulation of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to produce 1H-pyrrolo[3,2-c]quinoline derivatives. rsc.org

These methods highlight the versatility of cyclization strategies in accessing the fundamental pyrrolo[3,2-c]pyridine structure from various precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyrrolo[3,2-c]pyridines. orgsyn.org These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide range of substituents onto the core structure.

Buchwald-Hartwig Amination is a key method for forming C-N bonds, reacting aryl halides or triflates with amines in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.govacsgcipr.org This reaction is instrumental in synthesizing N-aryl derivatives of indoles and aza-indoles. nih.govresearchgate.net In the context of pyrrolo[3,2-c]pyridine synthesis, it can be used to introduce amino groups or to construct the pyrrole ring itself through a sequence of amination followed by intramolecular cyclization. portonpharma.com

Suzuki-Miyaura Coupling is one of the most widely used methods for forming C-C bonds. yonedalabs.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. yonedalabs.comnih.gov This methodology has been extensively applied to functionalize the pyrrolo[3,2-c]pyridine scaffold. nih.gov For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine can be coupled with various arylboronic acids to generate a library of 6-aryl-substituted derivatives. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a solvent mixture such as 1,4-dioxane (B91453) and water. nih.gov

The utility of Suzuki-Miyaura coupling in functionalizing the pyrrolo[3,2-c]pyridine core is demonstrated in the table below.

Arylboronic Acid SubstituentProductYield (%)Reference
Phenyl6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63 nih.gov
3-Methoxyphenyl6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine61 nih.gov
4-Ethoxyphenyl6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57 nih.gov
4-Chlorophenyl6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32 nih.gov

These cross-coupling reactions provide a modular and highly effective approach to introduce molecular diversity to the pyrrolo[3,2-c]pyridine system.

Targeted Synthesis of 6-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

The specific synthesis of this compound has not been explicitly detailed in the reviewed literature. However, a plausible synthetic strategy can be devised based on established methodologies for the functionalization of pyrroles, pyridines, and related heterocyclic systems. The key challenges lie in the regioselective introduction of the nitro group at the C3 position of the pyrrole ring and the fluoro group at the C6 position of the pyridine ring.

The introduction of a nitro group onto the pyrrolo[3,2-c]pyridine core is anticipated to proceed via electrophilic aromatic substitution. The pyrrole ring is significantly more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. Within the pyrrole moiety of the 5-azaindole (B1197152) system, the C3 position is generally the most reactive site for electrophilic substitution.

Direct nitration of the 1H-pyrrolo[3,2-c]pyridine scaffold could be achieved using standard nitrating agents. A common and effective method for the nitration of sensitive five-membered heterocycles is the use of nitric acid in combination with trifluoroacetic anhydride. researchgate.net This reagent system can provide mononitro derivatives under relatively mild conditions. researchgate.net Alternative nitrating conditions, such as using dinitrogen pentoxide, have also been employed for the nitration of pyridines. ntnu.no The reaction would likely need to be carefully optimized to favor C3-nitration and avoid potential side reactions or nitration on the pyridine ring.

Introducing a fluorine atom at the C6 position can be approached in two primary ways: by starting with a fluorinated pyridine precursor or by performing a late-stage fluorination on the assembled pyrrolo[3,2-c]pyridine ring.

Synthesis from Fluorinated Precursors : A robust strategy involves incorporating the fluorine atom at the beginning of the synthesis. For example, a synthesis analogous to the one starting from 2-bromo-5-methylpyridine could potentially begin with a 2-halo-5-fluoro-4-methylpyridine derivative. The availability of various functionalized fluoropyridines makes this a viable approach. bldpharm.com The cyclization sequence to form the fused pyrrole ring would then yield the 6-fluoro-1H-pyrrolo[3,2-c]pyridine core, which could subsequently be nitrated at the C3 position.

Late-Stage C-H Fluorination : Recent advances in synthetic chemistry have enabled the direct fluorination of C-H bonds. A promising method involves a single-electron transfer (SET) process promoted by pyridine N-oxyl radicals, which has been shown to accommodate a wide range of substrates. rsc.org Applying such a method to 1H-pyrrolo[3,2-c]pyridine could potentially install the fluorine atom directly onto the pyridine ring. However, controlling the regioselectivity to target the C6 position would be a critical challenge, likely influenced by the electronic and steric environment of the heterocyclic system.

Achieving the specific 3-nitro, 6-fluoro substitution pattern requires careful strategic planning regarding the order of reactions and the use of directing groups. The electronic properties of the 1H-pyrrolo[3,2-c]pyridine system and the influence of existing substituents will dictate the outcome of functionalization steps.

A plausible synthetic sequence would be:

Construct the 6-fluoro-1H-pyrrolo[3,2-c]pyridine core. This is likely the more reliable approach, starting from a fluorinated pyridine precursor to ensure the fluorine atom is correctly placed.

Protect the pyrrole nitrogen. The N-H of the pyrrole ring is acidic and can interfere with subsequent reactions. Protection with a suitable group (e.g., Boc, SEM, or tosyl) might be necessary before electrophilic substitution. The choice of protecting group can also influence the regioselectivity of subsequent steps. acs.org

Nitrate the protected 6-fluoro-1H-pyrrolo[3,2-c]pyridine. With the C6 position occupied by fluorine and the nitrogen protected, electrophilic nitration is expected to proceed selectively at the C3 position of the electron-rich pyrrole ring.

Deprotect the pyrrole nitrogen. Removal of the protecting group would yield the final target compound, this compound.

Systematic investigation of substituent effects is crucial for predicting regioselectivity in the functionalization of electron-deficient heteroarenes like pyridines. nih.gov The interplay between the directing effects of the pyridine nitrogen, the fused pyrrole ring, and any existing substituents must be carefully considered to develop a successful and regioselective synthesis.

Synthesis of Key Intermediates and Precursors

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system is often achieved through a process analogous to the Leimgruber-Batcho indole synthesis. While a direct synthesis for the 6-fluoro-3-nitro variant is not detailed in the provided literature, a general and adaptable pathway can be inferred from the synthesis of related bromo-analogues. nih.govsemanticscholar.org

A plausible synthetic route begins with a suitably substituted pyridine, such as 2-fluoro-5-methylpyridine. The synthesis proceeds through several key steps:

N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding pyridine-1-oxide.

Nitration: The pyridine-1-oxide is nitrated at the C-4 position using strong nitrating agents like fuming nitric acid in sulfuric acid. semanticscholar.org

Enamine Formation: The methyl group at C-5 is then reacted with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a key enamine intermediate. semanticscholar.org

Reductive Cyclization: This intermediate undergoes reductive cyclization, commonly using iron powder in acetic acid, to simultaneously reduce the nitro group and cyclize the enamine side chain to form the pyrrole ring, yielding the 6-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org

Electrophilic Nitration: The final step to obtain the target compound is the selective nitration of the electron-rich pyrrole ring at the C-3 position. This is a common electrophilic substitution reaction for such heterocyclic systems.

This sequence provides the core structure, which serves as a crucial precursor for further derivatization.

Table 1: Key Intermediates in the Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core This table is generated based on analogous syntheses and plausible intermediates.

Compound Name Structure Role in Synthesis
2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine Starting Material
2-Fluoro-5-methylpyridine-1-oxide 2-Fluoro-5-methylpyridine-1-oxide Intermediate after N-Oxidation
2-Fluoro-5-methyl-4-nitropyridine-1-oxide 2-Fluoro-5-methyl-4-nitropyridine-1-oxide Key nitrated intermediate
(E)-5-(2-(dimethylamino)vinyl)-2-fluoro-4-nitropyridine-1-oxide (E)-5-(2-(dimethylamino)vinyl)-2-fluoro-4-nitropyridine-1-oxide Enamine intermediate prior to cyclization

Derivatization Strategies for C-6, C-3, and N-1 Positions

The 1H-pyrrolo[3,2-c]pyridine scaffold allows for selective derivatization at multiple positions, enabling the exploration of structure-activity relationships for various applications. google.com

Derivatization at the C-6 Position: The C-6 position of the pyridine ring is readily functionalized, most notably through palladium-catalyzed cross-coupling reactions. Using a precursor such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, the Suzuki cross-coupling reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents. nih.govsemanticscholar.org This reaction typically involves treating the 6-bromo intermediate with a corresponding arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like potassium carbonate. nih.gov This strategy has been used to synthesize a broad library of C-6-aryl derivatives. nih.govsemanticscholar.org

Table 2: Examples of C-6 Derivatization via Suzuki Coupling

R-Group at C-6 Reagent Yield Reference
Phenyl Phenylboronic acid 63% nih.gov
o-Tolyl (2-Methylphenyl)boronic acid 65% nih.gov
p-Tolyl (4-Methylphenyl)boronic acid 67% nih.gov
4-Methoxyphenyl (4-Methoxyphenyl)boronic acid 51% nih.gov
4-Chlorophenyl (4-Chlorophenyl)boronic acid 32% nih.gov
4-Nitrophenyl (4-Nitrophenyl)boronic acid 51% nih.gov
Thiophen-3-yl Thiophen-3-ylboronic acid 59% nih.gov

Derivatization at the N-1 Position: The nitrogen atom of the pyrrole ring (N-1) can be functionalized through methods like the Chan-Lam coupling reaction. This reaction facilitates the formation of a C-N bond, typically by coupling the N-H of the pyrrole with an arylboronic acid. Research has shown the successful N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid using copper(II) acetate (B1210297) as the catalyst and pyridine as a base in a microwave reactor. nih.govsemanticscholar.org This creates an N-1 substituted intermediate that can then undergo further reactions, such as the C-6 Suzuki coupling described above. nih.gov

Derivatization at the C-3 Position: The C-3 position, bearing the nitro group in the title compound, is a key site for chemical modification. The most direct derivatization strategy for the 3-nitro group is its reduction to a 3-amino group. This transformation is fundamental in medicinal chemistry as it converts an electron-withdrawing group into a versatile nucleophilic handle. The resulting amine can then be subjected to a wide array of subsequent reactions, such as acylation with benzoyl chlorides to form amides, or other C-N bond-forming reactions to introduce diverse functionalities. nih.gov This two-step process of reduction followed by functionalization significantly expands the chemical space accessible from the 3-nitro precursor.

**biological Activities and Mechanistic Investigations of 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 C Pyridine Derivatives in Vitro Studies **

Anticancer Activity.nih.govsemanticscholar.orgresearchgate.net

Derivatives of the 1H-pyrrolo[3,2-c]pyridine nucleus have demonstrated notable anticancer properties in laboratory settings. These compounds have been synthesized and evaluated for their effects on cancer cell proliferation, the cellular machinery of cell division, and the signaling pathways that govern cell growth and death.

A variety of 1H-pyrrolo[3,2-c]pyridine derivatives have been assessed for their ability to inhibit the growth of human cancer cell lines. nih.gov In one study, a series of these compounds exhibited a range from moderate to excellent antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells. semanticscholar.orgnih.gov The effectiveness of these compounds was quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

One particularly potent derivative, designated as 10t , which features an indolyl group, displayed significant antiproliferative activity with IC50 values of 0.12 µM against HeLa cells, 0.15 µM against SGC-7901 cells, and 0.21 µM against MCF-7 cells. nih.gov The structure-activity relationship (SAR) analyses revealed that the nature of the substituent at the B-ring of the pyrrolo[3,2-c]pyridine core plays a crucial role in determining the antiproliferative potency. nih.gov For instance, the introduction of electron-donating groups, such as a methyl (CH3) or methoxy (B1213986) (OCH3) group, at the para-position of a phenyl B-ring tended to enhance the antiproliferative effects. nih.gov

Another derivative, 1r , was evaluated against a broader panel of cancer cell lines, including six ovarian, two prostate, and five breast cancer cell lines, demonstrating IC50 values in the range of 0.15 to 1.78 µM. nih.govresearchgate.net A noteworthy characteristic of compound 1r is its selectivity, showing greater potency against cancer cells compared to normal fibroblast cells. nih.gov

CompoundHeLa (IC50, µM)SGC-7901 (IC50, µM)MCF-7 (IC50, µM)
10t 0.12 semanticscholar.orgnih.gov0.15 nih.gov0.21 semanticscholar.orgnih.gov
1r --0.15–1.78 nih.govresearchgate.net

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a key target for anticancer drugs. nih.gov Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors. semanticscholar.orgnih.gov

The potent derivative 10t was shown to effectively inhibit tubulin polymerization at concentrations of 3 µM and 5 µM. semanticscholar.orgnih.gov Furthermore, immunofluorescence staining revealed that at a concentration of 0.12 µM, compound 10t caused a significant disruption of the microtubule network dynamics within cancer cells. semanticscholar.orgnih.gov This disruption of microtubule function is a key mechanism leading to the arrest of the cell cycle and subsequent cell death. nih.gov Molecular modeling studies have suggested that compound 10t binds to the colchicine (B1669291) site of tubulin, forming hydrogen bonds with specific amino acid residues, namely Thrα179 and Asnβ349. nih.gov

By disrupting microtubule dynamics, 1H-pyrrolo[3,2-c]pyridine derivatives can trigger a cellular checkpoint that halts the cell cycle, preventing cancer cells from completing mitosis. semanticscholar.orgnih.gov Studies on compound 10t demonstrated that at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM, it significantly caused cell cycle arrest at the G2/M phase. semanticscholar.orgnih.gov

Following cell cycle arrest, these compounds can induce apoptosis, a form of programmed cell death. Cell apoptosis analyses confirmed that treatment with compound 10t at the aforementioned concentrations led to a significant increase in apoptotic cells. semanticscholar.orgnih.gov The induction of apoptosis is a desirable outcome for anticancer therapies, as it leads to the elimination of malignant cells.

Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in cancer development and progression. nih.govnih.gov Consequently, kinase inhibitors are a major class of anticancer drugs. Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated for their ability to modulate the activity of various kinases.

A series of pyrrolo[3,2-c]pyridine derivatives were specifically tested for their inhibitory effect against FMS kinase (also known as CSF-1R), a receptor tyrosine kinase overexpressed in several cancers. nih.gov Among the tested compounds, 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.govresearchgate.net Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.gov Furthermore, when tested against a panel of 40 different kinases, compound 1r demonstrated selectivity for FMS kinase. nih.govresearchgate.net

While not directly derivatives of 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine, related pyrrolopyridine scaffolds have shown activity against other important kinase targets. For instance, derivatives of pyrrolo[3,4-c]pyridine have been synthesized and evaluated as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth and survival. nih.gov Additionally, positive allosteric modulators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, have been developed from related heterocyclic scaffolds, highlighting the potential for this class of compounds to influence cellular metabolism and energy pathways that are critical for cancer cell survival. nih.gov

CompoundTarget KinaseIC50
1e FMS Kinase60 nM nih.govresearchgate.net
1r FMS Kinase30 nM nih.govresearchgate.net

Antimicrobial Activity.nih.govnih.gov

In addition to their anticancer properties, some pyrrolopyridine derivatives have been explored for their potential to combat bacterial infections.

The growing threat of antibiotic resistance has spurred the search for new antibacterial agents. While extensive research on the antibacterial properties of this compound derivatives is not as widely published as their anticancer activities, the broader class of pyrrolopyridine compounds has shown promise. For example, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been synthesized and evaluated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com The most active of these derivatives exhibited minimum inhibitory concentrations (MIC) of less than 25 µM. mdpi.com This suggests that the pyrrolopyridine core can serve as a template for the development of new antibacterial agents, including those potentially effective against Gram-positive bacteria.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. While specific studies on this compound itself are not detailed in the provided results, research into related pyridine (B92270) derivatives highlights the potential of this scaffold. For instance, certain isoniazid (B1672263) and pyridine derivatives have demonstrated encouraging activity against the H37Rv strain of Mtb, with IC50 values of 3.2 µM and 1.5 µM. nih.gov These compounds also showed significant activity against various drug-resistant isolates at non-cytotoxic concentrations. nih.gov The mechanism of action for many nitro-containing antitubercular drugs involves bioreductive activation by the deazaflavin-dependent nitroreductase (Ddn) in mycobacteria. nih.gov This activation pathway is crucial for the efficacy of drugs like delamanid (B1670213) and pretomanid. nih.gov It is plausible that 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, which show excellent activity against both drug-susceptible and resistant Mtb strains, are activated in a similar manner. nih.gov

Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another area where novel therapeutics are urgently needed. nih.gov The current treatments, nifurtimox (B1683997) and benznidazole, are limited by side effects and reduced efficacy in the chronic phase. nih.gov Research into 1,2,3-triazole-based hybrids has shown promise. nih.gov Several nitrotriazole derivatives exhibit potent bioactivity against trypanosomatid parasites. nih.gov Specifically, certain 1,2,3-triazole analogs have demonstrated significant activity against T. cruzi trypomastigotes, with IC50 values much lower than the reference drug benznidazole. nih.gov For example, derivatives 1d, 1f, and 1g had IC50 values of 0.21 µM, 1.23 µM, and 2.28 µM, respectively, compared to 22.79 µM for benznidazole. nih.gov The mechanism of action for some triazole derivatives may involve the inhibition of cruzain, sterol 14α-demethylase (CYP51), or trans-sialidase. nih.gov Additionally, some pyridyl-pyrazolone derivatives have been identified as potent agents against the intracellular amastigote form of T. cruzi, with activity comparable to benznidazole. nih.gov

Other Biological Targets and Receptor Interactions

Enzyme Inhibition Profiles (e.g., GlcN-6-P synthase, MurI, Mtb glutamine synthetase)

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a validated target for antimicrobial agents. nih.govnih.gov This enzyme is crucial for the biosynthesis of the bacterial cell wall. researchgate.net While direct inhibition by this compound derivatives was not reported, other glutamine analogs have been shown to be selective inhibitors. nih.gov For example, N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP) acts as an active-site-directed inactivator of the glutamine-binding domain of GlcN-6-P synthase. nih.gov The search results did not provide information regarding the inhibition of MurI or Mtb glutamine synthetase by these specific pyridine derivatives.

Interaction with Colchicine-Binding Site

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities. nih.govnih.govsemanticscholar.org One of the most potent compounds, 10t, exhibited strong antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM. nih.govsemanticscholar.org This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics. nih.govnih.gov Molecular modeling suggests that it interacts with the colchicine site by forming hydrogen bonds with key amino acid residues. nih.govnih.govsemanticscholar.org

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivative 10t

Cell LineIC50 (µM)
HeLa0.12
SGC-79010.15
MCF-70.21

Data sourced from multiple studies. nih.govsemanticscholar.org

In Vitro Receptor Binding Assays (e.g., to Neurofibrillary Tangles for related scaffolds)

Derivatives of the related pyrrolo[2,3-c]pyridine scaffold are being explored as positron emission tomography (PET) imaging agents for binding to tau aggregates, which form neurofibrillary tangles in Alzheimer's disease. researchgate.net This indicates the potential for pyrrolo-pyridine core structures to be developed as diagnostic tools for neurodegenerative diseases. The search did not yield specific data on this compound in this context.

**structure Activity Relationship Sar Studies of 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 C Pyridine Derivatives**

Influence of Substituents at Position C-6 (Fluoro vs. Other Halogens/Aryl Moieties)

The substituent at the C-6 position of the pyrrolo[3,2-c]pyridine ring system plays a significant role in modulating the compound's physicochemical properties and its interaction with target proteins. The presence of a fluorine atom, as in the parent compound, is particularly noteworthy.

Fluorine: The fluorine atom at C-6 is a small, highly electronegative substituent. Its presence can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the C-F bond can participate in favorable electrostatic interactions with biological targets and can influence the acidity of the N-H proton in the pyrrole (B145914) ring, thereby affecting hydrogen bonding capabilities. cymitquimica.com The introduction of fluorine into heterocyclic structures is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. beilstein-journals.org

Other Halogens: In related pyrrolo[3,2-c]pyridine series, bromine has been utilized at the C-6 position as a synthetic handle for introducing further diversity. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine serves as a key intermediate for generating various C-6 aryl-substituted derivatives via Suzuki cross-coupling reactions. nih.gov While larger halogens like bromine can also form halogen bonds, their increased size compared to fluorine can lead to steric hindrance, potentially altering the binding mode or reducing affinity for the target.

Aryl Moieties: The substitution of the C-6 position with various aryl groups introduces significant structural diversity and has been shown to be a viable strategy for enhancing biological activity. Studies on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have demonstrated that the nature and substitution pattern of the C-6 aryl ring are critical for potent antitumor activity. nih.gov For example, derivatives with a C-6 indolyl group exhibited the strongest antiproliferative activities against several cancer cell lines. nih.gov This suggests that the C-6 position can accommodate bulky substituents and that these groups can engage in additional beneficial interactions, such as pi-stacking or hydrogen bonds, within the target's binding site.

Table 1: Comparison of C-6 Substituent Effects on Pyrrolo[3,2-c]pyridine Derivatives

C-6 Substituent Expected Influence Example from Literature Citation
Fluoro (F) High electronegativity, metabolic stability, potential for H-bonding. Enhances reactivity and can influence biological activity in related scaffolds. cymitquimica.com
Bromo (Br) Serves as a synthetic intermediate for further modification (e.g., Suzuki coupling). 6-bromo-1H-pyrrolo[3,2-c]pyridine used to synthesize C-6 aryl derivatives. nih.gov

| Aryl Groups | Potential for pi-stacking, hydrogen bonding, and improved potency. | 6-(indolyl) derivative showed potent anticancer activity. | nih.gov |

Role of Nitro Group at Position C-3

The nitro group at the C-3 position is a strong electron-withdrawing group that significantly influences the electronic character of the entire pyrrolo[3,2-c]pyridine scaffold. Its presence polarizes the molecule and can be crucial for establishing specific interactions with biological targets.

The primary roles of the C-3 nitro group include:

Hydrogen Bonding: The oxygen atoms of the nitro group can act as strong hydrogen bond acceptors, forming critical interactions with amino acid residues (e.g., lysine, arginine) in a protein's active site.

Electronic Effects: By withdrawing electron density, the nitro group can modulate the reactivity of the scaffold and the pKa of the pyrrole N-H, potentially enhancing binding affinity. In studies of other six-membered heterocycles, nitro substitution has been shown to significantly affect the electronic structure. researchgate.net

Planarity and Orientation: The nitro group can influence the preferred orientation of the molecule within a binding pocket, guiding it to adopt a conformation that maximizes favorable interactions.

In the development of kinase inhibitors, nitro groups have been incorporated into various heterocyclic scaffolds to achieve potent and selective inhibition. nih.gov The reduction of the nitro group to an amine provides a synthetic route to further derivatives, such as amides and ureas, allowing for extensive exploration of the SAR at this position. nih.gov

Impact of N-1 Substitution

In a series of pyrrolo[3,2-c]pyridine derivatives designed as FMS kinase inhibitors, substitution at the N-1 position with various aryl groups was explored. nih.govresearchgate.net Key findings include:

Aryl Substituents: The presence of a substituted phenyl ring at N-1 was found to be crucial for activity.

Substitution Pattern: The substitution pattern on the N-1 phenyl ring had a significant impact. For instance, para-disubstituted derivatives were often more potent than their meta-disubstituted counterparts. researchgate.net

Specific Moieties: The introduction of a 3,4,5-trimethoxyphenyl group at N-1 is a common strategy in the design of tubulin inhibitors and has been successfully applied to the pyrrolo[3,2-c]pyridine scaffold, leading to potent anticancer agents. nih.gov

These findings underscore that the N-1 position is a critical site for modification, allowing for the introduction of large, functionalized groups that can profoundly influence biological recognition and potency.

Table 2: Impact of N-1 Substitution on the Activity of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

N-1 Substituent Linker C-4 Substituent Potency (IC₅₀) Citation
p-Fluorophenyl Urea 3-Trifluoromethylphenyl More potent than m-substituted analog nih.govresearchgate.net
m-Fluorophenyl Urea 3-Trifluoromethylphenyl Less potent than p-substituted analog nih.govresearchgate.net

Conformational and Stereochemical Aspects in Biological Recognition

The three-dimensional structure of 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine is fundamental to its interaction with biological macromolecules. The fused pyrrolo[3,2-c]pyridine core is largely planar, which can facilitate insertion into flat, aromatic-rich binding sites, such as the ATP-binding pocket of kinases. cymitquimica.com

The introduction of substituents, particularly at the N-1 and C-6 positions, can introduce conformational flexibility or restrictions that are critical for activity.

Rotatable Bonds: The bond connecting an N-1 aryl group to the pyrrole nitrogen is rotatable. The preferred dihedral angle of this bond can determine whether the molecule adopts an active conformation. Molecular modeling studies suggest that specific torsion angles are required for optimal binding. nih.gov

Stereoelectronic Effects of Fluorine: The fluorine atom at C-6, while not creating a chiral center itself, influences the local electronic environment. The presence of fluorine can induce specific conformational preferences in adjacent flexible side chains through stereoelectronic effects like the gauche effect, which has been observed in other fluorinated heterocyclic systems. beilstein-journals.org This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Scaffold Modifications and Isomeric Effects on Activity

Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine: The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-known "privileged structure" in medicinal chemistry. Comparing derivatives across these isomeric scaffolds reveals that even a subtle shift in the pyridine (B92270) nitrogen's location can drastically alter target selectivity and potency. For example, while pyrrolo[3,2-c]pyridine derivatives have shown promise as FMS kinase inhibitors nih.gov, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have also been developed as potent inhibitors of the same target, but with different substitution patterns being optimal. mdpi.com

Impact of Ring Fusion: The fusion of the pyrrole and pyridine rings in the [3,2-c] arrangement creates a unique electron distribution. Shifting to a [3,2-b] or [2,3-b] isomer alters this delocalization, which in turn affects the binding affinity for biological targets. This highlights the importance of the core scaffold in defining the fundamental biological profile of a compound series. The exploration of different pyrrolopyridine isomers is a key strategy in scaffold hopping approaches to discover novel inhibitors.

**computational Chemistry and Molecular Modeling in 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 C Pyridine Research**

Molecular Docking Simulations for Target Interaction

Molecular docking is a key computational method used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. This simulation provides valuable information on the binding mode and affinity, which is crucial for drug design and development.

Research into derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold has utilized molecular modeling to understand how these compounds interact with their biological targets. For instance, in a study focused on developing tubulin polymerization inhibitors, molecular docking was used to analyze the binding of a potent derivative, compound 10t , within the colchicine-binding site of tubulin. nih.govsemanticscholar.org The modeling suggested that the trimethoxyphenyl group of the compound occupies a hydrophobic pocket, while the core pyrrolo[3,2-c]pyridine structure is positioned to form key interactions. semanticscholar.org Specifically, the simulation revealed the formation of hydrogen bonds between the compound and the amino acid residues Thrα179 and Asnβ349 of tubulin. nih.govsemanticscholar.org This detailed analysis of the binding mode provides a structural basis for the compound's potent inhibitory activity and guides further structural modifications to enhance these interactions.

While direct binding affinity predictions for 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine are not extensively documented, studies on related compounds demonstrate the utility of this approach. For a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, a clear correlation was observed between their potent in vitro antiproliferative activities (with IC50 values as low as 0.12 µM) and their stable positioning within the target site, as predicted by docking studies. nih.govsemanticscholar.org Similarly, pyrrolo[3,2-c]pyridine derivatives have been evaluated as FMS kinase inhibitors, with compounds showing high potency (IC50 values down to 30 nM). nih.gov The binding affinity in these cases is influenced by the specific substitutions on the core scaffold, which computational models can help rationalize and predict.

The table below shows the in vitro antiproliferative activity of several 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines, which serves as an indirect measure of binding efficacy at the cellular level.

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t0.120.150.21

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a compound's behavior. For the broader class of pyrrolopyridine derivatives, DFT methods (like DFT/B3LYP) have been used to analyze their electronic structure, which is in good agreement with experimental photophysical data. mdpi.com Such analyses can reveal the nature of electronic transitions and help explain properties like photostability. mdpi.com For this compound, these calculations could predict sites susceptible to nucleophilic or electrophilic attack, informing synthetic strategies and potential metabolic pathways.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. popline.org The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable starting point for such campaigns. By using this core structure, virtual libraries of derivatives can be generated and docked into the active sites of various targets, such as kinases or tubulin. nih.govnih.govpopline.org

Once an initial "hit" is identified, lead optimization strategies are employed to improve its properties. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed by replacing the flexible cis-olefin bond of Combretastatin A-4 (CA-4) with the rigid pyrrolo[3,2-c]pyridine scaffold to lock the molecule in a bioactive conformation. semanticscholar.org This strategy led to the discovery of compounds with potent antiproliferative activity. semanticscholar.org Further optimization of another pyrrolo[3,2-c]pyridine derivative, compound 1r , led to a potent and selective FMS kinase inhibitor that was over 33 times more selective for FMS compared to other kinases. nih.gov These examples highlight how computational insights guide the iterative process of modifying a lead compound to enhance its efficacy and selectivity.

Cheminformatics Approaches in Scaffold Exploration

Cheminformatics applies computational methods to analyze chemical data, helping to explore chemical space and predict properties. For the 6-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, cheminformatics tools can predict key physicochemical properties that influence a molecule's "drug-likeness." For example, predictions based on Lipinski's rule of five are often used to assess the potential for oral bioavailability. semanticscholar.org

The table below presents predicted physicochemical and mass spectrometry properties for the related scaffold, 6-fluoro-1H-pyrrolo[3,2-c]pyridine. uni.lu These data are crucial for identifying compounds in experimental assays and for assessing their potential as drug candidates.

PropertyPredicted Value
Molecular FormulaC7H5FN2
Monoisotopic Mass136.04367 Da
XlogP1.4
Adduct [M+H]+ (m/z)137.05095
Predicted CCS for [M+H]+ (Ų)120.9

These cheminformatics approaches, combined with molecular modeling, provide a powerful framework for exploring the therapeutic potential of the this compound scaffold and its analogs.

**future Directions and Research Perspectives**

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Scale-Up

One promising avenue is the refinement of multi-component reactions, which can construct complex molecular architectures in a single step from simple starting materials. researchgate.net Additionally, the application of flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability. The development of more robust and versatile cross-coupling strategies, such as Suzuki and Buchwald-Hartwig amination reactions, will also be crucial for diversifying the substituents on the pyrrolo[3,2-c]pyridine core, enabling a more comprehensive exploration of the chemical space. nih.govsemanticscholar.org For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved through a Suzuki cross-coupling reaction, highlighting the utility of this approach. nih.govsemanticscholar.org

Furthermore, research into novel methods for the introduction of the fluoro and nitro groups onto the pyrrolopyridine scaffold could lead to more efficient and regioselective syntheses. This may involve the exploration of new fluorinating and nitrating reagents that are milder and more selective than currently employed methods. An optimized synthesis of related pyrrolo[2,3-b]pyridine-based inhibitors has been reported, demonstrating the value of refining synthetic procedures to improve yields and reduce byproducts. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

While derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown promise as anticancer and anti-inflammatory agents, a significant opportunity exists to explore their activity against a broader range of biological targets and in other therapeutic areas. nih.govresearchgate.net The structural features of 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine, including its hydrogen bonding capabilities and aromatic nature, suggest that it could interact with a variety of protein active sites.

Future research should involve screening libraries of pyrrolo[3,2-c]pyridine derivatives against diverse panels of kinases, proteases, and other enzymes implicated in various diseases. For example, derivatives of the isomeric pyrrolo[3,4-c]pyridine system have been investigated for their potential as antidiabetic, antimicrobial, and antiviral agents, suggesting that the pyrrolo[3,2-c]pyridine core may also possess activity in these areas. nih.govmdpi.com Specifically, some pyrrolo[3,4-c]pyridine derivatives have shown activity against Mycobacterium tuberculosis and HIV-1 integrase. nih.gov

The exploration of new therapeutic applications could also extend to neurological disorders. Given that some nitrogen-containing heterocyclic compounds have shown activity in the central nervous system, it would be worthwhile to investigate the potential of this compound derivatives to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases.

A study on pyrrolo[3,2-c]pyridine derivatives identified potent inhibitors of FMS kinase, suggesting their potential as treatments for cancer and inflammatory disorders like rheumatoid arthritis. nih.gov The most potent compound, 1r, exhibited significant anti-proliferative activity against a range of cancer cell lines and showed selectivity for cancer cells over normal fibroblasts. nih.govresearchgate.net This highlights the potential for this scaffold in oncology. Further investigation into other kinase targets, such as Fibroblast Growth Factor Receptors (FGFRs), has also yielded promising results with related pyrrolo[2,3-b]pyridine derivatives. rsc.org

Advanced SAR and Mechanism of Action Elucidation

A deeper understanding of the structure-activity relationships (SAR) and the molecular mechanisms of action of this compound derivatives is critical for the design of more potent and selective drug candidates. Future SAR studies should systematically explore the impact of modifying substituents at various positions of the pyrrolopyridine ring system.

Key areas for investigation include:

The role of the fluorine atom: Investigating the effect of replacing the fluorine at the 6-position with other halogens or electron-withdrawing/donating groups to understand its influence on binding affinity and pharmacokinetic properties.

The impact of the nitro group: Exploring the reduction of the nitro group at the 3-position to an amino group and subsequent derivatization to probe its role in target engagement.

Substitution on the pyrrole (B145914) nitrogen: Synthesizing and evaluating a series of N-substituted derivatives to determine how modifications at this position affect biological activity.

Elucidating the precise mechanism of action will require a combination of biochemical and cellular assays. For compounds showing anticancer activity, studies could include tubulin polymerization assays, cell cycle analysis, and apoptosis assays to determine if they function as microtubule-targeting agents, similar to what has been observed for some 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors. nih.govsemanticscholar.org For kinase inhibitors, detailed enzymatic assays and western blotting can be used to confirm target engagement and downstream signaling effects. nih.gov Identifying the specific binding site and interactions with the target protein through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable information for rational drug design.

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental validation will be instrumental in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of derivatives within the active sites of various biological targets, helping to prioritize compounds for synthesis and biological evaluation.

Virtual Screening: Large virtual libraries of pyrrolo[3,2-c]pyridine derivatives can be screened against the three-dimensional structures of known drug targets to identify potential hits.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the biological data of a series of synthesized compounds. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent analogs.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds at an early stage, helping to identify candidates with favorable drug-like properties.

The integration of these computational approaches with traditional medicinal chemistry and biological testing will create a powerful and efficient drug discovery pipeline. For example, molecular modeling studies have already been used to suggest that certain 1H-pyrrolo[3,2-c]pyridine derivatives interact with the colchicine (B1669291) binding site of tubulin. nih.govsemanticscholar.org This iterative cycle of design, synthesis, testing, and computational analysis will be key to unlocking the full therapeutic potential of the this compound scaffold.

Interactive Data Table: Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives

CompoundTargetIC₅₀Cell Line(s)Therapeutic Area
1r FMS Kinase30 nMOvarian, Prostate, Breast CancerCancer, Anti-inflammatory
1e FMS Kinase60 nMNot SpecifiedCancer, Anti-inflammatory
10t Tubulin0.12-0.21 µMHeLa, SGC-7901, MCF-7Cancer

Q & A

Q. What are the standard synthetic routes for 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine?

The synthesis typically involves sequential functionalization of the pyrrolo[3,2-c]pyridine core. Fluorination can be achieved using Selectfluor® in acetonitrile/ethanol at elevated temperatures (70°C), while nitration is performed with concentrated HNO₃ and H₂SO₄ under controlled, low-temperature conditions (0°C) to avoid over-nitration. Intermediate purification via silica gel chromatography (e.g., DCM/EA gradients) is critical to isolate the target compound . For analogous nitration reactions, careful stoichiometric control of reagents and quenching with cold water are recommended to improve yields .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on combined analytical techniques:

  • ¹H/¹⁹F NMR : Distinct chemical shifts for fluorine (δ ≈ -172 ppm in DMSO-d₆) and nitro groups (δ ≈ 8.3–8.4 ppm for aromatic protons adjacent to NO₂) .
  • HRMS : Matches calculated [M+H]+ values with <1 ppm error (e.g., C₇H₅FClN₂ at 171.0123 observed vs. 171.0120 calculated) .
  • Column Chromatography : Ensures purity (>95%) by removing regioisomeric byproducts, particularly when fluorination or nitration steps lack selectivity .

Q. What functionalization reactions are feasible at the 1H-pyrrolo[3,2-c]pyridine scaffold?

Key reactions include:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) with aryl boronic acids to introduce substituents at the 4-position, though yields may vary (20–59%) depending on steric and electronic effects .
  • Nucleophilic Substitution : Chloro or bromo intermediates (e.g., 6-chloro derivatives) react with amines or alkoxides under mild conditions .
  • Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino groups for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in fluorination/nitration?

  • Fluorination : Optimize Selectfluor® stoichiometry (1.5 eq.) and solvent polarity (acetonitrile/ethanol mixtures) to enhance electrophilic attack at the 6-position. Elevated temperatures (70°C) and extended reaction times (12–16 hrs) improve conversion but require careful monitoring to prevent decomposition .
  • Nitration : Use dropwise addition of HNO₃ in H₂SO₄ at 0°C to minimize poly-nitration. Quenching with ice-cold water and rapid filtration reduce side-product formation .
  • Purification : Gradient elution in column chromatography (e.g., DCM:EA from 4:1 to 1:1) resolves regioisomers, as seen in analogous pyrrolo[2,3-b]pyridine systems .

Q. What strategies address contradictions in spectral data for nitro-fluoro-substituted pyrrolopyridines?

Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) often arise from tautomerism or solvent effects. Solutions include:

  • Variable Temperature NMR : Resolves tautomeric equilibria by freezing dynamic processes at low temperatures (-40°C to -80°C) .
  • 2D NMR (COSY, NOESY) : Confirms connectivity in crowded aromatic regions, particularly when fluorine coupling complicates ¹H spectra .
  • Computational Validation : DFT-calculated chemical shifts (e.g., using Gaussian) align with experimental data to validate assignments .

Q. How can computational modeling predict the biological activity of 6-fluoro-3-nitro derivatives?

  • Molecular Docking : Simulate interactions with target proteins (e.g., colchicine-binding tubulin or CYP51) using software like AutoDock Vina. Focus on the nitro group’s hydrogen-bonding potential and fluorine’s electron-withdrawing effects .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and ligand-protein residence times. For example, pyrrolo[3,2-c]pyridine derivatives show high affinity for tubulin’s hydrophobic pocket in anticancer studies .

Q. What methodologies evaluate the compound’s bioactivity in cancer or antimicrobial models?

  • In Vitro Cytotoxicity : Use MTT assays on HeLa, MCF-7, and SGC-7901 cell lines (IC₅₀ values <10 µM indicate potency). Compare with colchicine as a positive control .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Synergistic effects with existing antibiotics (e.g., ciprofloxacin) can be tested via checkerboard assays .
  • SAR Analysis : Systematically modify substituents (e.g., replacing nitro with cyano or trifluoromethyl) to correlate structure with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.